![molecular formula C24H22F3N7O B214880 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine, also known as MRS-1191, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a role in platelet aggregation and thrombosis. MRS-1191 has been studied for its potential use in preventing thrombotic events.
Mechanism of Action
3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine is a selective antagonist of the P2Y1 receptor. This receptor is activated by ATP, which leads to platelet aggregation and thrombus formation. By blocking the P2Y1 receptor, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine inhibits platelet aggregation and prevents thrombus formation.
Biochemical and Physiological Effects
3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been shown to inhibit platelet aggregation in vitro and in vivo. In animal studies, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine reduced thrombus formation and prevented arterial occlusion. 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has also been shown to have a low affinity for other P2Y receptors, indicating its selectivity for the P2Y1 receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor and study its role in thrombus formation. However, one limitation is that 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may not accurately reflect the effects of thrombosis in humans, as animal models may not fully represent human physiology.
Future Directions
There are several future directions for research on 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine and the P2Y1 receptor. One area of interest is the development of more selective P2Y1 receptor antagonists, which may have fewer off-target effects. Another area of interest is the use of P2Y1 receptor antagonists in combination with other antiplatelet agents, such as aspirin and clopidogrel, to further reduce the risk of thrombotic events. Additionally, further research is needed to fully understand the role of the P2Y1 receptor in thrombus formation and to identify potential therapeutic targets for preventing thrombotic events.
Synthesis Methods
The synthesis of 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine involves several steps, including the reaction of 2,4-dimethylpyrimidine with 2-bromo-3-(trifluoromethyl)aniline to form 2-(3-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine. This compound is then reacted with 5-(1-phenyl-1H-tetrazol-5-yl)morpholine to form 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine.
Scientific Research Applications
3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been studied for its potential use in preventing thrombotic events. Thrombosis is the formation of a blood clot within a blood vessel, which can lead to serious health complications such as heart attack and stroke. P2Y1 receptors play a role in platelet aggregation, which is a key step in thrombus formation. By blocking these receptors, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may prevent thrombus formation and reduce the risk of thrombotic events.
properties
Product Name |
3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine |
---|---|
Molecular Formula |
C24H22F3N7O |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
3,5-dimethyl-4-[5-(1-phenyltetrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C24H22F3N7O/c1-15-13-35-14-16(2)33(15)23-28-12-20(22-30-31-32-34(22)19-9-4-3-5-10-19)21(29-23)17-7-6-8-18(11-17)24(25,26)27/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
XZRGLBCXRJAJDU-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C |
Canonical SMILES |
CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.